N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-benzylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(14-15-30(27,28)16-17-6-2-1-3-7-17)24-19-12-10-18(11-13-19)23-25-20-8-4-5-9-21(20)29-23/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYWESFDRBHNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]oxazole ring, followed by its attachment to a phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can intercalate with DNA, while the benzylsulfonyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparative Data Table
Research Implications and Gaps
- Electronic Applications: The target compound’s benzylsulfonyl group may hinder TADF efficiency compared to BOX or 4-TBOPO due to reduced donor-acceptor interplay.
- Synthetic Challenges : HBTU-mediated coupling (as in ) could be adapted for synthesizing the target compound, though yields may vary due to steric effects.
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 420.5 g/mol. The compound features a benzo[d]oxazole moiety, a phenyl ring, and a benzylsulfonyl group, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]oxazole ring : This is generally achieved through cyclization reactions involving o-aminophenol derivatives.
- Attachment of the phenyl group : Often accomplished via electrophilic aromatic substitution or coupling reactions.
- Introduction of the benzylsulfonyl group : This step may involve sulfonation reactions using benzylsulfonyl chloride.
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibitory activity. For instance, studies suggest that it can inhibit various enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as Akt/GSK-3β/NF-κB. It has been shown to reduce hyperphosphorylation of tau protein and decrease the expression of pro-inflammatory markers like iNOS and BACE1, which are implicated in neurodegenerative diseases .
Analgesic Activity
Preliminary evaluations have also assessed its analgesic properties. In animal models, compounds similar to this compound have shown significant pain relief effects in writhing and hot plate tests, indicating potential for developing new analgesics .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic: What are the optimized synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide, and how can reaction yields be maximized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl reagents under reflux conditions (e.g., using acetic anhydride as a solvent) .
- Step 2 : Coupling the benzoxazole intermediate with a sulfonylated propanamide moiety via nucleophilic acyl substitution. Key parameters include temperature control (60–80°C), anhydrous solvents (DMF or DCM), and catalysts like DMAP .
- Optimization : Yields (>75%) are achieved by optimizing stoichiometry (1:1.2 molar ratio of benzoxazole to sulfonyl reagent) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Table 1 : Representative Yield Data
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| 1 | Reflux, 6 hr | 85–90 |
| 2 | DMF, 70°C, 12 hr | 70–75 |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzoxazole C-2 substitution at δ 160–165 ppm for carbonyl) and sulfonamide protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₃H₁₉N₂O₄S: 419.1073) ensures molecular integrity .
- HPLC : Purity >95% is validated using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., variable MIC values) across studies?
Discrepancies in MIC values (e.g., 0.48–1.85 µg/mL against M. tuberculosis) may arise from:
- Assay variability : Differences in bacterial strain susceptibility or culture media composition (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen) .
- Compound stability : Degradation under assay conditions (e.g., pH-sensitive sulfonamide hydrolysis) can be monitored via LC-MS .
- Methodology : Standardize protocols using CLSI guidelines and include positive controls (e.g., rifampicin) for cross-study comparability .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting benzoxazole-sulfonamide hybrids?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoxazole C-5 position to enhance antimicrobial activity .
- Sulfonamide Tail Optimization : Replace benzylsulfonyl with heteroaryl sulfonamides (e.g., pyridinyl) to improve solubility and target binding .
- 3D-QSAR Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate steric/electronic features with activity .
Table 2 : SAR Trends in Analogues
| Modification | Biological Impact |
|---|---|
| C-5 -NO₂ on benzoxazole | ↑ Antitubercular activity (MIC ↓30%) |
| Pyridinyl sulfonamide | ↑ Solubility (LogP ↓0.5) |
Advanced: How can researchers address challenges in scaling up synthesis without compromising purity?
- Impurity Control : Identify by-products (e.g., desulfonylated intermediates) via LC-MS and suppress using scavenger resins .
- Continuous Flow Synthesis : Improve reproducibility by automating reagent mixing and temperature control .
- Crystallization Optimization : Use solvent anti-solvent pairs (e.g., ethanol/water) to enhance crystal habit and filterability .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?
- Enzyme Inhibition : Molecular docking suggests competitive inhibition of M. tuberculosis enoyl-ACP reductase (InhA) via sulfonamide H-bonding to NAD⁺ (binding affinity ΔG = -9.2 kcal/mol) .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) reveals preferential accumulation in bacterial membranes, validated via confocal microscopy .
Advanced: How can conflicting data on metabolic stability be reconciled in preclinical studies?
- In Vitro Models : Compare microsomal stability across species (e.g., human vs. murine liver microsomes) to identify species-specific metabolism .
- Metabolite ID : Use high-resolution LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at benzylsulfonyl methyl group) .
- CYP Inhibition Assays : Screen for CYP3A4/2D6 interactions to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
